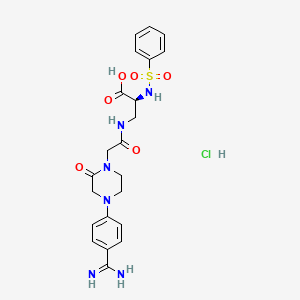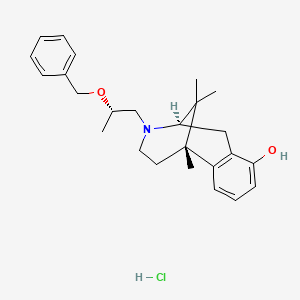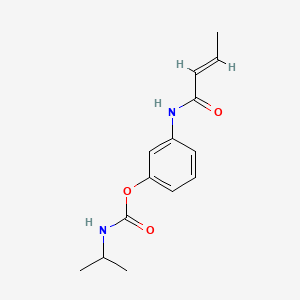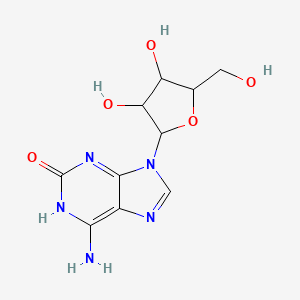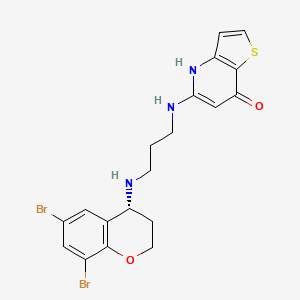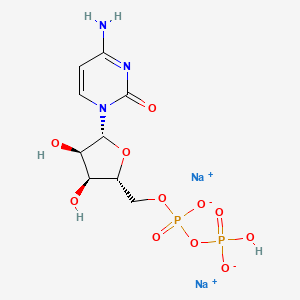
Disodium cytidine 5'-diphosphate
Overview
Description
A diphosphate nucleoside derived from Cytidine. An inhibitor of glycogenin-catalyzed glucosyl and xylosyl transfer It is used as a therapeutic agent in treatment prevention of myocardial ischemia accompanied with cerebral ischemia.
Cdp, also known as 5'-cdp, belongs to the class of organic compounds known as pyrimidine ribonucleoside diphosphates. These are pyrimidine ribonucleotides with diphosphate group linked to the ribose moiety. Cdp is soluble (in water) and a moderately acidic compound (based on its pKa). Cdp has been primarily detected in blood. Within the cell, Cdp is primarily located in the mitochondria, nucleus and cytoplasm. Cdp exists in all eukaryotes, ranging from yeast to humans. Cdp participates in a number of enzymatic reactions. In particular, CDP can be biosynthesized from cytidine triphosphate; which is catalyzed by the enzyme soluble calcium-activated nucleotidase 1. In addition, CDP can be biosynthesized from cytidine triphosphate; which is catalyzed by the enzyme nucleoside diphosphate kinase 6. In humans, Cdp is involved in the pyrimidine metabolism pathway. Cdp is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, dihydropyrimidinase deficiency, the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, and UMP synthase deficiency (orotic aciduria).
CDP is a pyrimidine ribonucleoside 5'-diphosphate having cytosine as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine ribonucleoside 5'-diphosphate and a cytidine 5'-phosphate. It is a conjugate acid of a CDP(3-).
Cytidine 5'-(trihydrogen diphosphate). A cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. Synonyms: CRPP; cytidine pyrophosphate.
Mechanism of Action
Target of Action
Cytidine-5’-diphosphate disodium salt, also known as 5’-Cdp disodium salt or Disodium cytidine 5’-diphosphate, primarily targets the Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the phosphorylation of uridine and cytidine to uridine monophosphate and cytidine monophosphate .
Mode of Action
The compound interacts with its target by acting as a substrate for the kinase . It is involved in the production of CTP, which supports DNA and RNA biosynthesis . Additionally, it serves as a substrate for ribonucleotide reductase, leading to the production of dCMP .
Biochemical Pathways
Cytidine-5’-diphosphate disodium salt is involved in several biochemical pathways. It acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during phospholipid synthesis . It also plays a role in the biosynthesis of pyrimidines .
Pharmacokinetics
It is known that the compound should be stored under desiccating conditions at -20°c for up to 12 months .
Result of Action
The action of Cytidine-5’-diphosphate disodium salt results in the production of CTP, supporting DNA and RNA biosynthesis . It also leads to the production of dCMP via ribonucleotide reductase . These processes are essential for cell growth and development.
Action Environment
The action of Cytidine-5’-diphosphate disodium salt can be influenced by environmental factors. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be prevented, and non-sparking tools should be used . These precautions help to maintain the compound’s efficacy and stability.
Biochemical Analysis
Biochemical Properties
Cytidine-5’-diphosphate disodium salt plays a crucial role in biochemical reactions. It is synthesized from cytidine monophosphate (CMP) or uridine monophosphate (UMP) by the transfer of a phosphoryl group, catalyzed by the enzyme uridylate kinase (UMPK) . It interacts with various enzymes and proteins, including nucleoside diphosphatase kinase, to produce CTP for supporting DNA and RNA biosynthesis . It also serves as a substrate for ribonucleotide reductase to produce dCMP .
Cellular Effects
The effects of Cytidine-5’-diphosphate disodium salt on cells are significant. It influences cell function by supporting DNA and RNA biosynthesis . It also plays a role in cell signaling pathways and gene expression . Furthermore, it has an impact on cellular metabolism, particularly in the synthesis of phosphatidylcholine, a major component of cell membranes .
Molecular Mechanism
At the molecular level, Cytidine-5’-diphosphate disodium salt exerts its effects through various mechanisms. It binds with biomolecules and participates in enzyme activation or inhibition . For instance, it is involved in the conversion of CTP to CDP intermediates like CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine for phospholipid biosynthesis .
Dosage Effects in Animal Models
The effects of Cytidine-5’-diphosphate disodium salt can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been extensively studied, it is known that citicoline, a compound closely related to Cytidine-5’-diphosphate disodium salt, has shown beneficial effects in animal models of stroke and cognitive impairments .
Metabolic Pathways
Cytidine-5’-diphosphate disodium salt is involved in several metabolic pathways. It interacts with enzymes or cofactors in the synthesis of DNA and RNA . It also plays a role in the biosynthesis of acetylcholine, a neurotransmitter .
Properties
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDYAAWYYNVXEB-WFIJOQBCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Na2O11P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54394-90-0 | |
| Record name | Disodium cytidine 5'-diphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054394900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DISODIUM CYTIDINE 5'-DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8B9F7OXES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


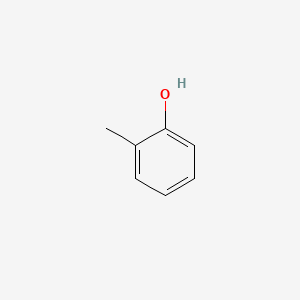
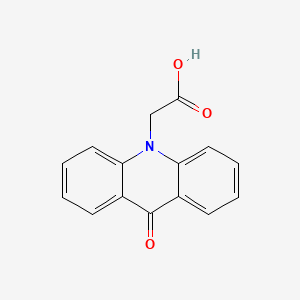
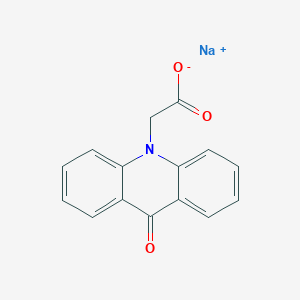
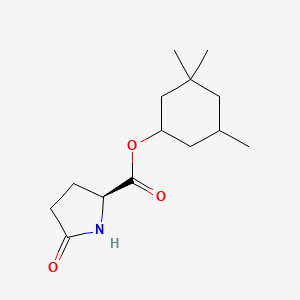



![Acetamide, 2-[[bis(4-fluorophenyl)methyl]sulfinyl]-](/img/structure/B1669620.png)
![(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid](/img/structure/B1669621.png)
